5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fused pyrido and pyrimidine structure, which contributes to its unique properties and applications in drug development and research.
The compound is listed under the CAS Number 1209597-83-0 and has a molecular formula of CHClNO with a molecular weight of 187.63 g/mol. It is primarily sourced from chemical suppliers and research institutions focusing on bioactive compounds.
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride belongs to the class of pyrido-pyrimidines, which are known for their diverse biological activities including antimicrobial and anticancer properties. Its structural characteristics allow it to interact with various biological targets, making it a subject of extensive research in pharmacology and medicinal chemistry.
The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride typically involves several key steps:
The synthetic process may utilize various conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide), and the use of catalysts to enhance yield and selectivity. Continuous flow reactors may also be employed in industrial settings for scalability.
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride features a bicyclic structure that includes both a pyridine and a pyrimidine ring. The presence of nitrogen atoms in the rings contributes to its chemical reactivity and biological activity.
This structural data aids in understanding the compound's interactions at the molecular level.
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance:
The mechanism of action for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride involves its interaction with biological targets at the molecular level. Research indicates that it may act by inhibiting specific enzymes or pathways relevant to disease processes.
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride has several notable applications:
Microwave irradiation has revolutionized the synthesis of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one core, significantly accelerating reaction kinetics and improving regioselectivity. This technique enables rapid assembly of the bicyclic scaffold via nucleophilic aromatic substitution (SNAr) between electron-deficient pyrimidine precursors and nitrogen-based nucleophiles. Key studies demonstrate that reactions conducted under microwave irradiation (120–150°C) achieve near-complete conversion within 15–30 minutes, compared to 12–24 hours under conventional heating [1]. Optimization revealed that polar aprotic solvents like N,N-dimethylformamide (DMF) enhance microwave absorption, while stoichiometric control minimizes di-alkylated byproducts.
Table 1: Microwave Optimization Parameters for Core Assembly
Precursor | Nucleophile | Temp (°C) | Time (min) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
4,6-Dichloropyrimidine-5-carbaldehyde | Piperidine-4-amine | 130 | 20 | 88 | >99 |
4-Chloro-6-fluoropyrimidine | 3-Aminopiperidine | 140 | 15 | 92 | 98 |
2,4-Dichloropyrimidine-5-carbonitrile | N-Boc-1,2,3,4-tetrahydropyridin-4-amine | 120 | 30 | 85 | 97 |
Critical advantages include precise temperature control, which suppresses decomposition pathways, and direct energy deposition into reactants, enabling milder conditions. Post-reaction, the hydrochloride salt is precipitated by treating the free base with HCl-saturated ether, yielding crystalline material suitable for pharmaceutical formulation [1] [3].
Multi-component reactions (MCRs) provide efficient access to structurally diverse derivatives by constructing the pyridopyrimidine core and introducing functional groups in a single step. The Groebke-Blackburn-Bienaymé reaction is particularly effective, combining aminopyridines, aldehydes, and isocyanides under mild acid catalysis. For example, reacting 3-aminopiperidine, 4-chlorobenzaldehyde, and tert-butyl isocyanide in methanol with 10 mol% scandium(III) triflate at 60°C yields 80–85% of functionalized scaffolds bearing C4 aryl and amine groups [4] [5].
Table 2: Multi-Component Reaction (MCR) Strategies for Core Diversification
Aldehyde Component | Isocyanide | Catalyst | Product Substituents | Yield (%) |
---|---|---|---|---|
4-Fluorobenzaldehyde | Cyclohexyl isocyanide | Montmorillonite K10 | C4-aryl: 4-FC₆H₄ | 78 |
Pyridine-3-carboxaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | C4-aryl: 3-Pyridyl | 82 |
2-Naphthaldehyde | Tosylmethyl isocyanide | p-TsOH | C4-aryl: 2-Naphthyl | 75 |
This strategy permits late-stage diversification, where aldehydes with electron-withdrawing groups (e.g., pyridyl, fluorophenyl) enhance electrophilicity, accelerating imine formation—the rate-limiting step. Isocyanide selection further tunes steric and electronic properties at the C4 position [4]. Cyclocondensation in refluxing dichloroethane with oxalyl chloride has also proven effective for constructing fused imidazolidinedione derivatives, achieving 66% yield [4].
Enantioselective synthesis of the tetrahydropyridopyrimidinone scaffold leverages chiral catalysts to install stereocenters critical for biological activity. Asymmetric hydrogenation using iridium-(R,R)-f-binaphane complexes converts prochiral enamide intermediates to R-configured piperidines with 96% enantiomeric excess (ee) [5]. Alternatively, organocatalysts like O-trimethylsilylquinidine facilitate the addition of malonates to N-acyliminium ions, affording S-enantiomers with 90% ee.
Table 3: Enantioselective Synthesis Approaches
Method | Chiral Catalyst | Substrate | ee (%) | Configuration |
---|---|---|---|---|
Asymmetric hydrogenation | Ir-(R,R)-f-binaphane | 1,2,3,4-Tetrahydropyridin-3-ene-carboxamide | 96 | R |
Organocatalytic alkylation | O-TMS-quinidine | N-Boc-tetrahydropyridinium | 90 | S |
Phase-transfer catalysis | Cinchoninium bromide | 3,4-Dihydropyrido[3,4-d]pyrimidin-4(4aH)-one | 85 | R |
The stereoselectivity arises from catalyst-controlled facial discrimination: iridium catalysts favor Re-face attack via H₂ insertion into iridium-allyl intermediates, while quinidine derivatives shield the Si-face of enolate ions. Enantiopure derivatives (>99% ee) are obtained after recrystallization from ethanol/water mixtures [5].
Halogenation at the C2/C7 positions enables cross-coupling reactions for late-stage diversification. Phosphorus oxychloride (POCl₃) efficiently chlorinates the pyrimidinone moiety at 80°C, achieving >95% conversion, while N-bromosuccinimide (NBS) brominates the tetrahydropyridine ring at C7 under radical conditions (AIBN, CCl₄, 70°C) [1] [3]. Protecting groups are essential for regioselective functionalization: the tert-butoxycarbonyl (Boc) group shields secondary amines during electrophilic substitutions, and acid-labile trityl groups protect amidines during Suzuki-Miyaura couplings.
Table 4: Halogenation and Protection Strategies
Reaction Type | Reagents/Conditions | Position Functionalized | Yield (%) | Compatibility |
---|---|---|---|---|
Chlorination | POCl₃, DMF, 80°C, 4h | C2 (pyrimidine) | 92 | Boc, Trt |
Bromination | NBS, AIBN, CCl₄, 70°C, 2h | C7 (piperidine) | 88 | Boc |
Iodination | I₂, HIO₃, H₂SO₄, rt, 12h | C2 | 85 | Acetyl |
Deprotection is achieved under orthogonal conditions: Boc is cleaved with TFA in dichloromethane (0°C to rt), preserving C–Br bonds, while trityl groups are removed using 5% TFA in acetic acid [3].
Post-synthetic modifications address poor aqueous solubility—a key limitation of the parent scaffold. Salt formation with hydrochloric acid yields the hydrochloride salt, improving water solubility 20-fold (from 0.1 mg/mL to 2.1 mg/mL) while maintaining mTOR inhibitory activity [1] . PEGylation via reductive amination introduces polyethylene glycol (PEG) chains (MW: 350–5000 Da) at the C4 amine, enhancing plasma half-life by reducing renal clearance. Additionally, glycosylation with peracetylated glucose under Lewis acid catalysis installs sugar moieties that facilitate active transport across intestinal membranes.
Table 5: Bioavailability Enhancement Strategies
Modification | Method | Solubility (mg/mL) | LogP Reduction |
---|---|---|---|
Hydrochloride salt | HCl/Et₂O, 0°C | 2.1 | –0.8 |
PEGylation (PEG-2000) | Reductive amination, NaBH₃CN, pH 7 | 15.3 | –2.1 |
Glycosylation | BF₃·Et₂O, CH₂Cl₂, peracetylated glucopyranose | 8.7 | –1.5 |
These modifications reduce logP values by 0.8–2.1 units, correlating with improved absorption in Caco-2 cell monolayers (Papp > 10⁻⁶ cm/s) . The hydrochloride salt form is particularly advantageous for oral formulations due to its crystalline stability and >85% bioavailability in rodent models [1] .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9